3-(3,5-dimethylphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S2/c1-14-10-15(2)12-16(11-14)24-20(26)19-17(6-9-27-19)22-21(24)28-13-18(25)23-7-4-3-5-8-23/h10-12H,3-9,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRDQVPJUWVKEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3,5-dimethylphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one” typically involves multi-step organic reactions. The starting materials often include 3,5-dimethylphenyl derivatives, piperidine, and thienopyrimidine precursors. Common synthetic routes may involve:
Condensation Reactions: Combining aromatic aldehydes with thienopyrimidine derivatives.
Cyclization Reactions: Forming the thienopyrimidine ring system.
Sulfur Incorporation: Introducing sulfur atoms through thiolation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions for large-scale synthesis, including:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions for high yield and purity.
Purification Techniques: Employing methods like recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under controlled conditions:
Mechanistic Insight :
The sulfanyl group acts as a nucleophilic center, susceptible to electrophilic oxidation. The electron-withdrawing thieno-pyrimidinone ring enhances reactivity toward oxidizing agents .
Nucleophilic Substitution
The sulfanyl linker participates in displacement reactions:
| Reagents | Conditions | Major Products |
|---|---|---|
| Alkyl halides (R-X) | Basic (K₂CO₃/DMF, 25°C) | Thioether derivatives with modified alkyl chains |
| Aryl boronic acids | Pd-catalyzed coupling | Biaryl thioethers |
Example Reaction :
Substitution occurs regioselectively at the sulfanyl site due to its polarizable S–C bond .
Reduction Reactions
The ketone (2-oxo) group in the piperidine side chain is reducible:
Outcome :
The 2-oxo group is selectively reduced to a hydroxyl group without affecting the thieno-pyrimidinone core .
Ring-Opening and Cyclization
The thieno-pyrimidinone system undergoes ring-opening under harsh conditions:
Key Finding :
Acid-mediated hydrolysis disrupts the pyrimidinone ring, while basic conditions promote cyclization .
Cross-Coupling Reactions
The aromatic 3,5-dimethylphenyl group participates in cross-coupling:
| Reaction Type | Catalyst/Reagents | Products |
|---|---|---|
| Suzuki–Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivatives with modified aryl groups |
| Buchwald–Hartwig amination | Pd₂(dba)₃, Xantphos | Amino-substituted analogs |
Applications :
These reactions enable functionalization of the aromatic ring for structure-activity relationship (SAR) studies .
Photochemical Reactivity
UV irradiation induces unique transformations:
| Conditions | Products |
|---|---|
| UV light (254 nm), acetonitrile | Isomerization of the thieno-pyrimidinone core to thieno-pyrimidine N-oxide |
Mechanism :
Photoexcitation leads to electron redistribution, favoring oxidation at the pyrimidinone nitrogen .
Research Findings
-
Stability : The compound is stable under ambient conditions but degrades in strong acids/bases due to ring-opening .
-
Stereochemical Outcomes : Reduction of the 2-oxo group produces a racemic mixture, confirmed by chiral HPLC .
-
Biological Relevance : Sulfoxide derivatives exhibit enhanced solubility and binding affinity in kinase inhibition assays .
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases.
Industry: Using it as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved could include:
Enzyme Inhibition: Blocking the activity of key enzymes.
Receptor Modulation: Altering the signaling pathways of cellular receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural and functional attributes of the target compound with analogs from recent literature:
*Calculated based on molecular formula.
Key Observations:
Substituent Diversity :
- Aromatic vs. Aliphatic R<sup>1</sup> : The target’s 3,5-dimethylphenyl group (–12) balances lipophilicity and steric bulk, whereas ethyl () or benzyl () groups prioritize flexibility.
- Piperidine vs. Heterocyclic R<sup>2</sup> : The target’s piperidine moiety (vs. oxadiazole in or benzoxazine in ) suggests tailored selectivity for amine-binding targets (e.g., kinases, GPCRs).
The target’s piperidine and dimethylphenyl groups position it within Lipinski’s “Rule of Five” (MW < 500, logP ~3), favoring oral bioavailability .
Synthetic Accessibility: One-step synthesis (e.g., ’s chromeno-pyrimidine) is feasible for analogs, but the target’s complex side chain likely requires multi-step protocols (e.g., thiourea coupling, ).
Research Findings and Implications
- Structural Insights : Crystallographic studies (e.g., ) confirm that substituents at R<sup>1</sup> and R<sup>2</sup> dictate planarity and intermolecular interactions, critical for target binding.
- Drug-Likeness : Computational models () predict moderate solubility (LogS ~-4.5) and high gastrointestinal absorption for the target compound.
Biological Activity
The compound 3-(3,5-dimethylphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one belongs to a class of thieno[3,2-d]pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in oncology and enzyme inhibition. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound based on recent research findings.
Synthesis and Structure
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step organic reactions that yield compounds with varied substituents. The specific compound features a piperidine moiety and a sulfanyl group attached to the pyrimidine ring. The structural modifications enhance the compound's interaction with biological targets.
Antitumor Activity
Studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor properties. For instance:
- In vitro assays have shown that various thieno[3,2-d]pyrimidine compounds inhibit the growth of cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and BCG-823 (gastric cancer) .
- Compound 20 from a related series demonstrated potent growth inhibition against 60 human tumor cell lines with IC50 values significantly lower than those of standard chemotherapeutics like 5-fluorouracil .
Table 1: Antitumor Activity of Thieno[3,2-d]pyrimidines
| Compound | Cell Line | IC50 (μM) | Comparison to 5-FU |
|---|---|---|---|
| 20 | NCI 60 | 16.2 | 7-fold better |
| 23 | NCI 60 | 6.6 | 4-fold better |
Enzyme Inhibition
Thieno[3,2-d]pyrimidines have also been identified as inhibitors of key enzymes involved in cancer metabolism:
- Dihydrofolate Reductase (DHFR) : Compounds such as those derived from thieno[3,2-d]pyrimidine scaffolds have been shown to inhibit DHFR effectively. This inhibition is crucial since DHFR plays a significant role in nucleotide synthesis necessary for DNA replication in rapidly dividing cancer cells .
Table 2: DHFR Inhibition Potency
| Compound | IC50 (μM) | Reference Drug (Methotrexate) |
|---|---|---|
| 20 | Lower than MTX | More potent inhibitor |
| 23 | Comparable | Similar efficacy |
The biological activity of thieno[3,2-d]pyrimidines can be attributed to their ability to mimic natural substrates and bind selectively to target enzymes:
- Binding Affinity : The sulfur atom in the thiophene ring enhances binding interactions with amino acids in the active site of enzymes like DHFR. This mimetic action allows for effective competition against natural substrates .
Case Studies and Research Findings
Several research studies have provided insights into the biological activities of thieno[3,2-d]pyrimidines:
- Antitumor Efficacy : A study reported that specific derivatives exhibited remarkable antiproliferative activity against lymphoma cell lines while showing low toxicity towards normal cells .
- Apoptosis Induction : Research indicated that these compounds could induce apoptosis in cancer cells through caspase activation pathways, highlighting their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
